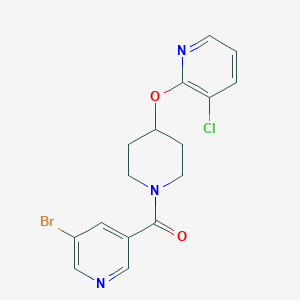

![molecular formula C14H9ClF3NO2 B2608797 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide CAS No. 369-74-4](/img/structure/B2608797.png)

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

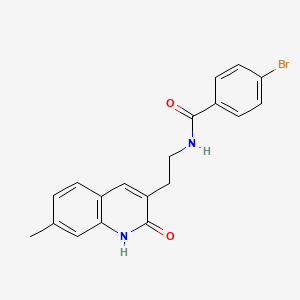

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide, also known as CTB, is a small molecule activator of histone acetyltransferase (HAT). It is useful for altering chromatin acetylation directly and might serve as a therapeutic agent for treating complications of cognitive dysfunction including neuropsychiatric, neurodevelopmental, and neurodegenerative diseases .

Synthesis Analysis

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide involves a series of reactions. In one study, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR) . Another study mentioned the synthesis of 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate from the corresponding aniline .Molecular Structure Analysis

The molecular structure of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide can be analyzed using various spectroscopic techniques. The molecular formula is C11H8ClF3NO2, and the average mass is 463.826 Da .Chemical Reactions Analysis

The chemical reactions involving N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide are complex and can lead to various derivatives. For instance, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and showed potent analgesic efficacy .Physical And Chemical Properties Analysis

The physical and chemical properties of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide can be determined using various techniques. For instance, the freezing point of 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate, a related compound, is 308.15K .Aplicaciones Científicas De Investigación

- For instance, it has been used in the synthesis of N-(5′-deoxy-3′-O-tert-butyldimethylsilyl-β-D-thymidin-5′-yl)-N′-(4-chloro-3-trifluoromethylphenyl)-thiourea .

Organic Synthesis and Medicinal Chemistry

Pesticide and Agrochemical Development

Neuroscience and Pain Research

Mecanismo De Acción

Target of Action

The primary target of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide is the p300 histone acetyltransferase (HAT) activity . The p300 HAT is a crucial component in the regulation of gene expression, playing a significant role in cellular processes such as proliferation, differentiation, and apoptosis .

Mode of Action

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide selectively activates the p300 HAT activity . It directly binds to p300, leading to an enhancement in the p300 HAT activity . This interaction results in changes in the acetylation status of histones, thereby influencing the transcription of certain genes .

Biochemical Pathways

The activation of p300 HAT by N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide affects the chromatin structure and the transcriptional activity of several genes . The downstream effects include alterations in cellular processes such as cell cycle progression, differentiation, and apoptosis .

Result of Action

The activation of p300 HAT by N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide leads to changes at the molecular and cellular levels. These changes include alterations in gene expression patterns, which can influence various cellular processes such as cell growth, differentiation, and apoptosis .

Safety and Hazards

Direcciones Futuras

The future directions for N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide research could involve further exploration of its therapeutic potential, particularly in the treatment of cognitive dysfunction and related disorders . Additionally, the development of novel derivatives and exploration of their properties and applications could be a promising area of research .

Propiedades

IUPAC Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO2/c15-11-6-5-8(7-10(11)14(16,17)18)19-13(21)9-3-1-2-4-12(9)20/h1-7,20H,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSJAPIEXXAEKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-methyl-1H-indol-3-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2608717.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-cyanophenyl)acetamide](/img/structure/B2608721.png)

![2-methyl-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2608723.png)

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2608735.png)